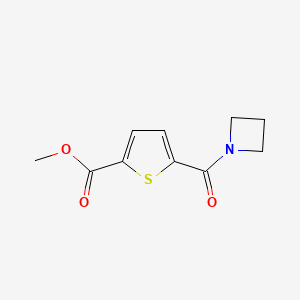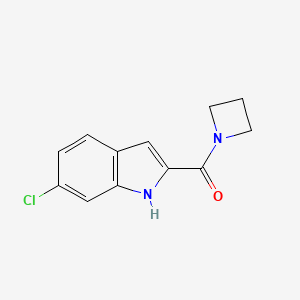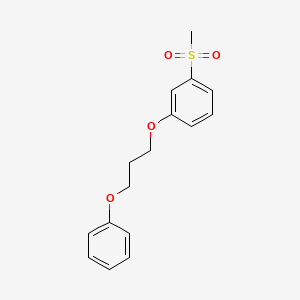
1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene, also known as MPB, is a chemical compound that belongs to the family of aryloxypropanolamines. It is a selective beta-3 adrenergic receptor agonist that has been extensively studied for its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders.
作用機序
1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene selectively activates the beta-3 adrenergic receptor, which is mainly expressed in adipose tissue and plays a key role in regulating energy metabolism. Activation of this receptor leads to an increase in lipolysis and thermogenesis, resulting in increased energy expenditure and decreased fat accumulation. 1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene has also been shown to improve insulin sensitivity by increasing glucose uptake and utilization in skeletal muscle.
Biochemical and Physiological Effects:
1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene has been shown to increase energy expenditure and reduce body weight in animal studies. It has also been shown to improve insulin sensitivity and glucose tolerance, as well as reduce inflammation and oxidative stress. 1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene has been shown to have bronchodilatory effects in animal studies, indicating its potential use in the treatment of asthma.
実験室実験の利点と制限
One advantage of using 1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene in lab experiments is its selective activation of the beta-3 adrenergic receptor, which allows for specific targeting of adipose tissue and energy metabolism. However, one limitation is the potential for off-target effects, as beta-3 adrenergic receptors are also expressed in other tissues such as the heart and bladder.
将来の方向性
There are several future directions for research on 1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene. One direction is the development of more selective beta-3 adrenergic receptor agonists with fewer off-target effects. Another direction is the investigation of the potential use of 1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene in the treatment of other metabolic disorders such as non-alcoholic fatty liver disease and metabolic syndrome. Additionally, the mechanisms underlying the bronchodilatory effects of 1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene should be further explored to determine its potential use in the treatment of asthma.
合成法
The synthesis of 1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene involves the reaction of 3-phenoxypropanol with 1-methylsulfonyl-2-nitrobenzene in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reduced with palladium on carbon to yield 1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene. The overall yield of this synthesis method is approximately 50%.
科学的研究の応用
1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene has been extensively studied for its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders. It has been shown to increase energy expenditure and improve insulin sensitivity in animal studies. 1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene has also been investigated for its potential use in the treatment of asthma, as it has been shown to have bronchodilatory effects.
特性
IUPAC Name |
1-methylsulfonyl-3-(3-phenoxypropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4S/c1-21(17,18)16-10-5-9-15(13-16)20-12-6-11-19-14-7-3-2-4-8-14/h2-5,7-10,13H,6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJFTXZSKJUIFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)OCCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide](/img/structure/B7564582.png)
![4-[2-(3-Methyl-2,3-dihydroindol-1-yl)acetyl]piperazin-2-one](/img/structure/B7564586.png)
![2-chloro-N-[3-(7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-3-oxo-1-phenylpropyl]benzamide](/img/structure/B7564587.png)

![2-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7564623.png)
![N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide](/img/structure/B7564629.png)
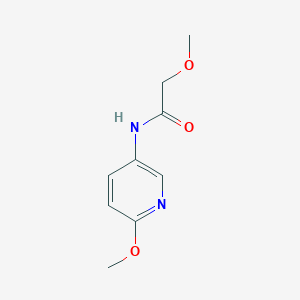
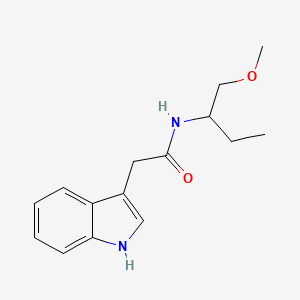
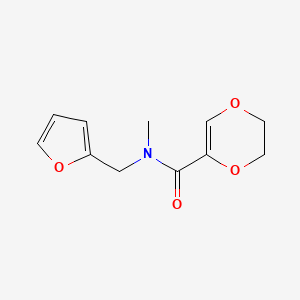
![5-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B7564645.png)
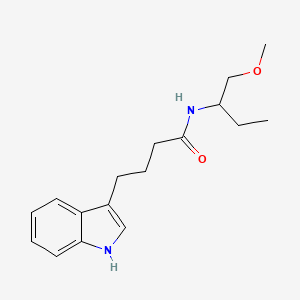
![2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide](/img/structure/B7564666.png)
